![molecular formula C17H24N2O2 B2436714 [3-(3,5-ジメチル-1H-ピラゾール-4-イル)-アダマンタン-1-イル]-酢酸 CAS No. 512809-80-2](/img/structure/B2436714.png)
[3-(3,5-ジメチル-1H-ピラゾール-4-イル)-アダマンタン-1-イル]-酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid is a synthetic organic compound that features a unique structure combining a pyrazole ring and an adamantane moiety
科学的研究の応用
Chemistry
In chemistry, [3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, [3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid is explored for its potential therapeutic applications. Its structure suggests possible activity as an anti-inflammatory or antiviral agent, although further research is needed to confirm these properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用機序
Target of Action
It’s known that pyrazole derivatives possess various biological activities , which suggests that they interact with multiple targets.
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects . This suggests that the compound likely interacts with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it’s likely that this compound affects multiple pathways, leading to downstream effects on cellular processes.
Result of Action
The diverse biological activities of pyrazole derivatives suggest that this compound likely has multiple effects at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Adamantane Moiety: The adamantane group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formation of the Acetic Acid Group:
Industrial Production Methods
Industrial production of [3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the acetic acid moiety.
Substitution: Functionalized pyrazole derivatives with various substituents.
類似化合物との比較
Similar Compounds
[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid]: Similar structure but with a benzoic acid moiety instead of an adamantane group.
[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid]: Similar structure but with a propionic acid moiety instead of an acetic acid group.
Uniqueness
[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity. This makes it distinct from other similar compounds and potentially more effective in certain applications, such as drug delivery and material science.
特性
IUPAC Name |
2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-10-15(11(2)19-18-10)17-6-12-3-13(7-17)5-16(4-12,9-17)8-14(20)21/h12-13H,3-9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGTVFWQTAHJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C23CC4CC(C2)CC(C4)(C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
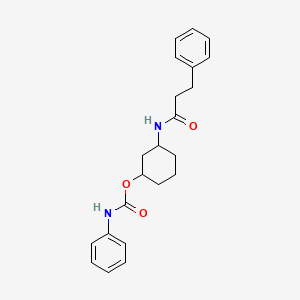
![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)
![4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol](/img/structure/B2436634.png)
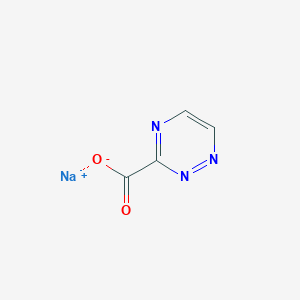
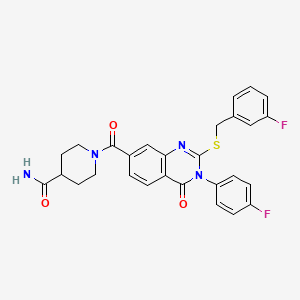
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid](/img/structure/B2436638.png)
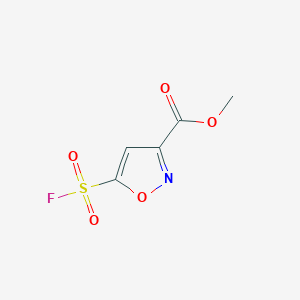
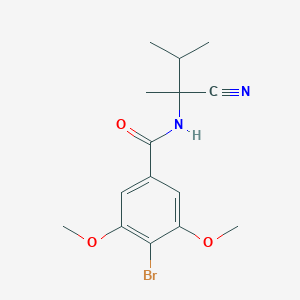

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2436649.png)
![4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2436650.png)
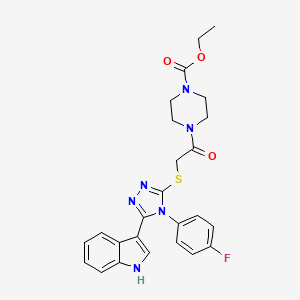
![2-({1-[6-(Cyclopentyloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2436652.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2436654.png)
